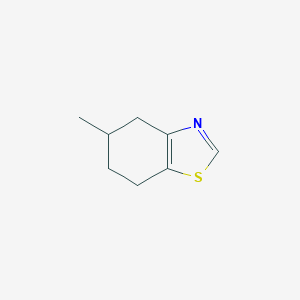
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole
説明
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, biotechnology, and pharmacology.
作用機序
The mechanism of action of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole involves the inhibition of enzyme activity. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of enzyme activity by this compound is reversible, which makes it useful in studying the kinetics of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole are still being studied. However, it has been found to have a range of effects on various biological systems. For example, this compound has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory equipment and techniques, which makes it accessible to researchers. Additionally, this compound has been found to have unique properties that make it useful in studying enzyme-catalyzed reactions.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to have some toxicity, which limits its use in certain experiments.
将来の方向性
There are many potential future directions for research on 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole. One potential direction is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there is potential for the development of new therapeutic agents based on the unique properties of this compound.
科学的研究の応用
The unique properties of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole make it useful in various fields of scientific research. One of the primary applications of this compound is in the field of biochemistry, where it is used as a tool for studying the mechanisms of enzyme-catalyzed reactions. This compound has been found to inhibit the activity of certain enzymes, which makes it useful in studying their function and regulation.
特性
CAS番号 |
104501-29-3 |
|---|---|
製品名 |
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole |
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC名 |
3-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-4-11-5-3-8(7-12)9(11)6-10/h1,3,5,7H,4H2 |
InChIキー |
CJGIQBCUPKHVTQ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC(=C1C#N)C=O |
正規SMILES |
C#CCN1C=CC(=C1C#N)C=O |
同義語 |
1H-Pyrrole-2-carbonitrile, 3-formyl-1-(2-propynyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

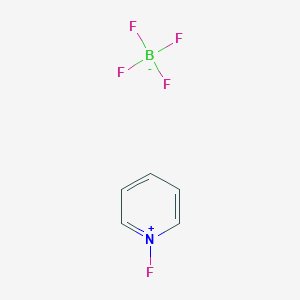

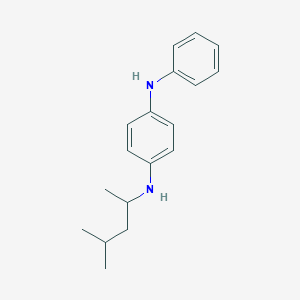
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
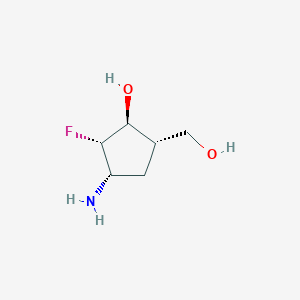

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
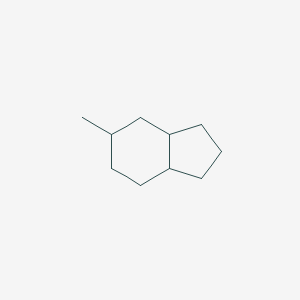
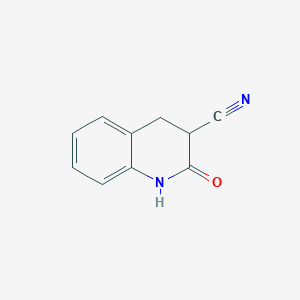

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

